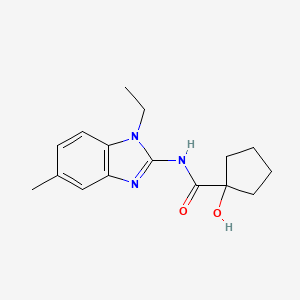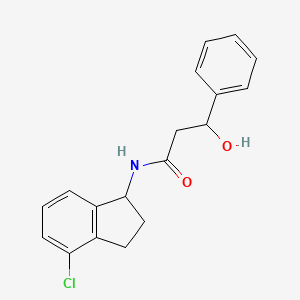
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide, also known as EIDD-2801, is a small molecule antiviral drug that has shown promising results against a range of RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.
Wirkmechanismus
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine (NHC), by intracellular enzymes. NHC is incorporated into viral RNA during replication, leading to lethal mutagenesis of the virus. This mechanism of action is thought to be less prone to resistance than other antiviral drugs that target viral proteins.
Biochemical and Physiological Effects:
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to be well-tolerated in preclinical studies and has a favorable pharmacokinetic profile. It is rapidly converted to NHC in vivo and has a long half-life, allowing for once-daily dosing. N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has also been shown to have minimal toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has several advantages for lab experiments. It has broad-spectrum activity against RNA viruses, making it a useful tool for studying viral replication and pathogenesis. Its mechanism of action is also unique and offers a potential avenue for the development of new antiviral drugs. However, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide. One area of research is the development of combination therapies that target multiple stages of viral replication. Another area of research is the optimization of the pharmacokinetic properties of N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide to improve its efficacy and safety in humans. Finally, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide may have potential applications in the treatment of other RNA viruses, such as hepatitis C virus and Zika virus.
Synthesemethoden
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide was developed by scientists at Emory University and Ridgeback Biotherapeutics. The synthesis method involves the reaction of 1-ethyl-5-methyl-1H-benzimidazole-2-carboxylic acid with 1,3-cyclopentanedione in the presence of potassium carbonate and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to form N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to have potent antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, chikungunya virus, and Venezuelan equine encephalitis virus. It has also been shown to have broad-spectrum activity against coronaviruses, including SARS-CoV-1, MERS-CoV, and several bat coronaviruses.
Eigenschaften
IUPAC Name |
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19-13-7-6-11(2)10-12(13)17-15(19)18-14(20)16(21)8-4-5-9-16/h6-7,10,21H,3-5,8-9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNKJUGGZERJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1NC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)

![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)
![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)
![1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637806.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![N-[2-[4-(hydroxymethyl)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B6637829.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)
![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)